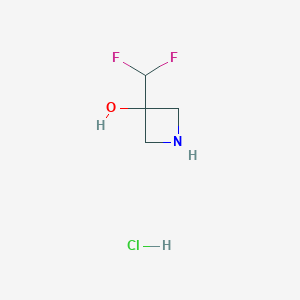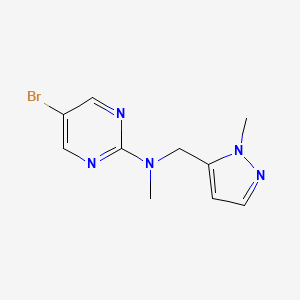![molecular formula C17H13ClFNO4 B2977182 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide CAS No. 2320925-66-2](/img/structure/B2977182.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide is a complex organic compound characterized by the presence of bifuran, hydroxyethyl, chloro, and fluorobenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide typically involves multiple steps:
Formation of 2,2’-Bifuran: This can be synthesized by the oxidative coupling of furan using reagents like hydrogen peroxide in the presence of a catalyst.
Preparation of 2-Hydroxyethylamine: This intermediate can be synthesized from ethylene oxide and ammonia under controlled conditions.
Coupling Reaction: The bifuran derivative is coupled with 2-hydroxyethylamine to form the intermediate N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)amine.
Final Coupling: The intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide can be used as a building block for more complex molecules. Its bifuran structure makes it a useful intermediate in the synthesis of polymers and other materials.
Biology and Medicine
This compound may have potential as a pharmaceutical intermediate. The presence of the bifuran and benzamide moieties suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of new materials with unique electronic or optical properties due to the presence of the bifuran structure.
Mecanismo De Acción
The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The bifuran structure could allow for π-π interactions with aromatic amino acids in proteins, while the benzamide moiety could form hydrogen bonds or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)benzamide: Lacks the chloro and fluoro substituents.
N-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide: Lacks the fluoro substituent.
N-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide: Lacks the chloro substituent.
Uniqueness
The presence of both chloro and fluoro substituents in N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide makes it unique compared to its analogs. These substituents can significantly alter the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4/c18-10-3-1-4-11(19)16(10)17(22)20-9-12(21)13-6-7-15(24-13)14-5-2-8-23-14/h1-8,12,21H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYIWPCBSSQMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL](/img/structure/B2977102.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2977104.png)


![4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2977111.png)



![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)
![N'-cyclohexyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2977120.png)
![N-{3-methyl-4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2977122.png)
